![molecular formula C16H17FN2O4 B2889419 [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate CAS No. 871921-49-2](/img/structure/B2889419.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate, also known as CMFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMFM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. For example, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to inhibit the activity of acetylcholinesterase by binding to its active site and preventing the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects:
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, inhibition of acetylcholinesterase activity, and anti-inflammatory activity. In addition, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate in lab experiments is that it is relatively easy to synthesize and purify. In addition, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to exhibit a high degree of selectivity for specific enzymes and receptors, which may make it a promising candidate for drug development. However, one limitation of using [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for research on [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate. One potential area of research is the development of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate derivatives that exhibit improved selectivity and potency for specific enzymes and receptors. In addition, further studies are needed to elucidate the mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate and to optimize its use in drug development. Finally, studies are needed to evaluate the safety and efficacy of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate in animal models and in clinical trials.
Méthodes De Synthèse
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate involves the reaction of 3-fluoro-4-methoxybenzoic acid with cyanocyclopentylcarbamic acid tert-butyl ester, followed by the addition of thionyl chloride and subsequent reaction with methylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been extensively studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate exhibits anti-tumor activity by inducing apoptosis in cancer cells. In addition, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-fluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-22-13-5-4-11(8-12(13)17)15(21)23-9-14(20)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXOOQVZDKKTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2889336.png)
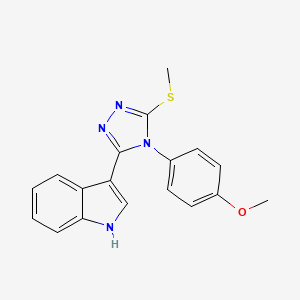

![(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2889341.png)
![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889342.png)
![N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide](/img/structure/B2889343.png)
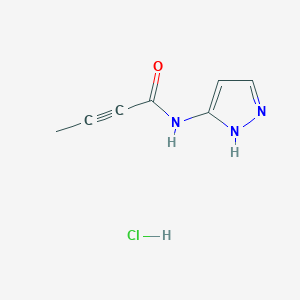
![2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2889350.png)
![6-(4-Chlorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2889351.png)
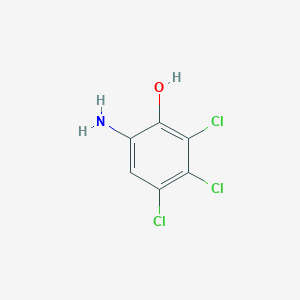
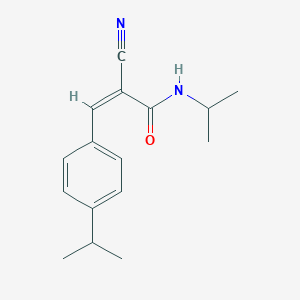
![benzo[d]thiazol-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2889355.png)
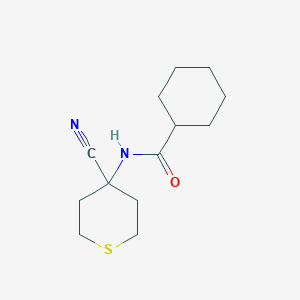
![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)